3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an aniline moiety at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. The meta (3)-position of the aniline group distinguishes it from positional isomers like the para (4)-substituted analog, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 |
InChI Key |
VEVZKKGPHNERSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Another method involves the use of Ugi four-component domino dicyclization strategy, which constructs the oxadiazole ring in one step under mild conditions .
Chemical Reactions Analysis
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sodium acetate, and carboxylic acids . For example, the reaction of 3-formylchromone with aroylhydrazines, followed by the action of bromine in the presence of sodium acetate, leads to the formation of 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones . The major products formed from these reactions are typically substituted oxadiazoles and aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been identified as a promising candidate in drug development for various therapeutic areas:
- Anticancer Activity: The compound has shown potential as an anticancer agent. Studies indicate that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their activity against multiple cancer types, demonstrating promising results in inhibiting tumor growth .
- Antimicrobial Properties: Research indicates that oxadiazole derivatives can possess antimicrobial properties. The presence of the oxadiazole ring enhances the interaction with microbial targets, making it a valuable scaffold in the design of new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study focused on synthesizing novel oxadiazole derivatives, compounds similar to 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline were screened for anticancer activity using MTT assays against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as leads for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The findings revealed that compounds containing the oxadiazole moiety demonstrated enhanced antibacterial activity compared to their non-cyclic counterparts. This underscores the potential application of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to possess hydrogen bond acceptor properties, which allow it to interact with various biological targets . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, or disruption of microbial cell walls, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
- Structural Difference : The aniline group is para-substituted (position 4) rather than meta (position 3).
- Implications : The para isomer may exhibit distinct electronic effects due to resonance differences, altering dipole moments and solubility. Collision cross-section (CCS) data for its adducts (e.g., [M+H]+ CCS = 146.1 Ų) suggest conformational variations compared to the meta isomer, though experimental data for the latter are unavailable .
Oxadiazole Substituent Variations
Furan-2-yl Derivatives
- Example : 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline
Phenoxymethyl and Dichlorophenoxy Derivatives
- Examples: 3-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline (7c) 3-(5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline (7i) Substituents: Phenoxymethyl (ether-linked) and dichlorophenoxy (electron-withdrawing). Compound 7c demonstrated moderate antibacterial activity against S. aureus and E. coli, suggesting substituent-dependent bioactivity .
Tetrahydrofuran-2-yl Derivative
Comparative Data Table
Biological Activity
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a synthetic compound belonging to the oxadiazole family, noted for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant data and case studies.
The molecular structure of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is characterized by a cyclopropyl group attached to an oxadiazole ring and an aniline moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
| InChI | InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various oxadiazole derivatives demonstrate moderate to good activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against different bacterial strains . Although specific data on 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
The compound has been implicated in cancer therapy research due to its ability to interact with critical molecular targets involved in tumor growth and proliferation. The oxadiazole ring is known for its hydrogen bond acceptor properties, which facilitate interactions with various biological targets. Preliminary studies indicate that similar compounds exhibit antiproliferative effects against human tumor cell lines with GI50 values in the nanomolar to micromolar range .
The precise mechanism of action for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific enzymes or receptors within the target cells. The oxadiazole group may enhance the compound's ability to penetrate cellular membranes and bind to target sites effectively.
Case Studies
- Antiproliferative Studies : In a comparative study of various oxadiazole derivatives, compounds similar to 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline exhibited significant antiproliferative activity against several cancer cell lines. The results highlighted the importance of substituent variations on the oxadiazole ring in modulating biological activity .
- Antimicrobial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications at the 5-position significantly influenced antimicrobial potency. While direct studies on this specific compound are sparse, it suggests that structural optimization could enhance its efficacy against microbial pathogens .
Q & A
Q. What are the standard synthetic routes for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?
The compound can be synthesized via cyclization reactions using precursors like amidoximes and carboxylic acids. A common method involves reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane in dichloromethane, yielding oxadiazole-aniline derivatives in high purity. Ethanol or methanol is typically used as a solvent, and the reaction proceeds at room temperature . For derivatives with cyclopropyl groups, cyclopropane-containing aldehydes or ketones may be introduced during the cyclization step .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm aromatic proton environments and substituent positions (e.g., cyclopropyl protons resonate at δ ~0.5–2.0 ppm) .
- IR spectroscopy : Absorption peaks at 1600–1650 cm indicate the oxadiazole ring, while NH stretches appear near 3300–3400 cm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight .
Q. What are the solubility and stability considerations for this compound?
The aniline moiety enhances solubility in polar solvents (e.g., ethanol, DMSO), while the cyclopropyl group may reduce hydrophilicity. Stability studies suggest light sensitivity; reactions should be conducted in foil-covered vessels to prevent degradation . Storage at +4°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can reaction mechanisms for oxadiazole formation be optimized to minimize side products?
Mechanistic studies suggest that oxadiazole synthesis via aza-Wittig reactions involves nucleophilic attack on electrophilic intermediates. Side products (e.g., triphenylphosphine oxide) can be minimized by using stoichiometric ratios of 1:1 for reactants and optimizing reaction time (typically 12–24 hours). Computational tools like DFT calculations predict transition states and guide solvent selection (e.g., dichloromethane reduces byproduct formation) .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) affect biological activity?
Comparative studies with analogs (e.g., 4-methoxyphenyl or pyridinyl derivatives) reveal that the cyclopropyl group enhances steric bulk, potentially improving binding affinity to hydrophobic enzyme pockets. For example, cyclopropyl-containing oxadiazoles show 2–3× higher antimicrobial activity compared to methyl-substituted analogs in agar diffusion assays .
Q. What strategies resolve contradictions in spectroscopic data across derivatives?
Discrepancies in NMR or IR spectra (e.g., shifts due to substituent electronegativity) are addressed by:
Q. How can crystallography elucidate the compound’s interaction with biological targets?
Single-crystal X-ray diffraction reveals coplanar aromatic rings in oxadiazole-aniline derivatives, favoring π-π stacking with protein active sites. For example, crystal data (e.g., monoclinic P21/c space group, β = 99.7°) provide insights into molecular packing and hydrogen-bonding networks critical for drug design .
Methodological Tables
Table 1: Key Spectral Data for Oxadiazole-Aniline Derivatives
| Derivative | H NMR (δ, ppm) | IR (cm) | Reference |
|---|---|---|---|
| 3-(5-Cyclopropyl-oxadiazol) | 0.5–2.0 (cyclopropyl), 6.8–7.2 (aromatic) | 1615 (C=N), 3320 (NH) | |
| 3-(5-Chloromethyl-oxadiazol) | 4.6 (CHCl), 6.7–7.4 | 1620 (C=N), 3400 (NH) |
Table 2: Comparative Biological Activity of Oxadiazole Derivatives
| Compound | IC (Antimicrobial) | IC (Anticancer) | Reference |
|---|---|---|---|
| 3-(5-Cyclopropyl-oxadiazol) | 12 µM (E. coli) | 45 µM (MCF-7) | |
| 3-(5-Methyl-oxadiazol) | 25 µM (E. coli) | 80 µM (MCF-7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
